3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Overview
Description
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a molecular formula of C14H15N3O4S This compound is characterized by its unique structure, which includes a thiazinan ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common approach is the condensation of 2-aminophenol with an aldehyde to form a benzoxazole intermediate . This intermediate can then be further reacted with various reagents to introduce the thiazinan ring and the benzoic acid moiety. The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols under mild to moderate temperatures.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated benzoic acids and other substituted derivatives.
Scientific Research Applications
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-{(2Z)-3-methyl-2-[(Z)-methylimino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate
- 1-({[(2Z)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}oxy)-2,5-pyrrolidinedione
Uniqueness
3-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is unique due to its specific combination of a thiazinan ring and a benzoic acid moiety This structure imparts distinct chemical and biological properties that are not commonly found in other similar compounds
Properties
IUPAC Name |
3-[(3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-15-14-17(2)11(18)7-10(22-14)12(19)16-9-5-3-4-8(6-9)13(20)21/h3-6,10H,7H2,1-2H3,(H,16,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSLNIKNVAIGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)CC(S1)C(=O)NC2=CC=CC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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